molecular formula C25H23FN2O2 B10917599 1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10917599
M. Wt: 402.5 g/mol
InChI Key: BDEGSDCUCVIXMV-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a fluorobenzyl group, two methoxyphenyl groups, and a methyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials, catalysts, and ligands.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it valuable for designing new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorobenzyl group and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

For example, in anticancer research, the compound may inhibit the activity of specific enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved can vary depending on the specific type of cancer and the cellular context.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole: This compound has a chlorobenzyl group instead of a fluorobenzyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.

    1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: In this compound, the methoxy groups are positioned differently on the phenyl rings. This structural variation can influence the compound’s chemical properties and interactions with molecular targets.

    1-(2-fluorobenzyl)-3,5-bis(3-hydroxyphenyl)-4-methyl-1H-pyrazole: This compound has hydroxy groups instead of methoxy groups. The presence of hydroxy groups can enhance the compound’s hydrogen bonding interactions and solubility in aqueous environments.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C25H23FN2O2/c1-17-24(18-9-6-11-21(14-18)29-2)27-28(16-20-8-4-5-13-23(20)26)25(17)19-10-7-12-22(15-19)30-3/h4-15H,16H2,1-3H3

InChI Key

BDEGSDCUCVIXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC=C3F)C4=CC(=CC=C4)OC

Origin of Product

United States

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